1,3,7-Triazaspiro Core vs. 2,7-Diazaspiro Scaffold: Distinct CRBN Ligase Binding Module Selection in Targeted Protein Degradation
In the European Patent EP3578561A1, the 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold (and its hydrochloride salt) is explicitly distinguished from the structurally similar 2,7-diazaspiro[4.4]nonane-1,3-dione scaffold as alternative CRBN-binding modules for targeted protein degradation applications [1]. The patent specification lists both scaffolds as suitable but distinct spiro-piperidine compounds for coupling to cereblon-targeting warheads, indicating that the nitrogen positioning and resulting hydrogen-bonding capability differ between these cores. The selection of the 1,3,7-triazaspiro core versus the 2,7-diazaspiro core alters the trajectory of attached functional groups and modifies CRBN binding interactions, directly impacting degradation efficiency of target proteins [1].
| Evidence Dimension | Scaffold identity and nitrogen positioning in CRBN-targeting spiro-piperidine modules |
|---|---|
| Target Compound Data | 1,3,7-triazaspiro[4.4]nonane-2,4-dione core; nitrogen atoms at positions 1, 3, and 7; 2,4-dione functionality |
| Comparator Or Baseline | 2,7-diazaspiro[4.4]nonane-1,3-dione core; nitrogen atoms at positions 2 and 7 only; 1,3-dione functionality |
| Quantified Difference | Structural difference: three nitrogen atoms vs. two nitrogen atoms; altered hydrogen-bonding vector geometry |
| Conditions | Patent-specified coupling reactions using HATU with N,N-diisopropylethylamine in DMF at room temperature for 15 hours, or acyl chloride coupling with N,N-diisopropylethylamine in THF for 1 hour [1] |
Why This Matters
Selection of the correct spirocyclic core determines CRBN binding geometry and downstream protein degradation efficiency, making this scaffold non-interchangeable with the 2,7-diazaspiro alternative in PROTAC and molecular glue programs.
- [1] EP3578561A1 - Spiro compounds. European Patent Office, 2018. Lines 183-187: Specification of 1,3,7-triazaspiro[4.4]nonane-2,4-dione (11) and its hydrochloride (13) as distinct from 2,7-diazaspiro[4.4]nonane-1,3-dione (12) and its hydrochloride (14). View Source
